1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-22-10-6-7-11-13(9-10)23-15(16-11)17-14(19)12-5-3-4-8-18(12)24(2,20)21/h6-7,9,12H,3-5,8H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLHDKKLQMMNED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCN3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole moiety: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Formation of the piperidine ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Amidation: The final step involves the formation of the carboxamide group by reacting the sulfonylated piperidine derivative with an appropriate amine or ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Secondary amines, alcohols, and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alzheimer's Disease Treatment
Recent studies have highlighted the potential of 1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide as a multifunctional agent against Alzheimer's disease. This compound exhibits several key properties that make it a candidate for further research:
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of AChE can enhance cholinergic function, which is often impaired in Alzheimer's patients .
- Amyloid Beta Aggregation : It has demonstrated the ability to inhibit the aggregation of amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. The compound's interactions with Aβ have been confirmed through molecular docking studies and in vitro assays .
- Neuroprotection and Memory Enhancement : In vivo studies have indicated that this compound can protect neuronal cells from oxidative stress and improve cognitive functions in animal models of Alzheimer's disease. For instance, it has shown efficacy in reversing scopolamine-induced cognitive deficits in mice .
Synthesis and Derivative Development
The synthesis of this compound has been optimized for efficiency and yield. Researchers have created various derivatives to enhance its pharmacological profile. These derivatives often retain the core structure while modifying functional groups to improve solubility, bioavailability, and specificity towards biological targets .
Case Studies
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with proteins involved in cell cycle regulation, apoptosis, and signal transduction. For example, it may activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Pathways Involved: The compound can modulate key signaling pathways such as the mitochondrial-dependent apoptosis pathway, leading to changes in the expression of proteins like Bcl-2, Bax, and caspases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Conformation and Basicity
highlights the impact of N-substituents (alkyl, amide, sulfonamide) on piperidine derivatives. Compared to alkylamines (e.g., 1-(2,2,2-trifluoroethyl)piperidine) or amides (e.g., 1-(trifluoroacetyl)piperidine), sulfonamides like the target compound exhibit distinct conformational preferences due to the electron-withdrawing nature of the sulfonyl group. This reduces the basicity of the piperidine nitrogen, stabilizing planar conformations and enhancing hydrogen-bond acceptor capacity .
Structural Analogs with Benzothiazole Cores
Compound A : 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide ()
- Substituents : Adamantyl (bulky lipophilic group) vs. methanesulfonyl (polar sulfonamide).
- Structural Features : The adamantyl group occupies a gauche position relative to the acetamide core, while the benzothiazole-methoxy group maintains planarity.
- Intermolecular Interactions : Forms N–H···N hydrogen-bonded dimers and C–H···O/S···S interactions in the crystal lattice, promoting tight packing .
Compound B : (2S)-1-(Benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide ()
- Substituents : Benzenesulfonyl (aromatic sulfonamide) vs. methanesulfonyl (smaller aliphatic sulfonamide).
- Impact: The benzenesulfonyl group increases molecular weight (C22H23N3O4S2 vs.
Crystallographic and Electronic Comparisons
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | C15H19N3O4S2 | Methanesulfonyl, 6-methoxy-BTZ | 393.46 g/mol | Compact sulfonamide; planar benzothiazole; moderate lipophilicity |
| Compound A (Adamantyl analog) | C20H24N2O2S | Adamantyl, 6-methoxy-BTZ | 380.48 g/mol | Bulky adamantyl; hydrogen-bonded dimers; S···S interactions |
| Compound B (Benzenesulfonyl analog) | C22H23N3O4S2 | Benzenesulfonyl, 4-methoxy-thiazole | 481.56 g/mol | Aromatic sulfonamide; higher lipophilicity; potential π-π stacking |
Research Findings and Implications
- Conformational Stability : The methanesulfonyl group in the target compound likely enforces a rigid piperidine conformation, as seen in sulfonamide derivatives (), which could enhance binding specificity in enzyme targets .
- Crystal Packing : Unlike Compound A’s S···S interactions and hydrogen-bonded ribbons, the target compound may exhibit different packing motifs due to its smaller sulfonamide and absence of adamantyl steric effects .
Biological Activity
1-Methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the benzothiazole family, which is known for a diverse range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H14N2O3S2
- Molecular Weight : 298.38 g/mol
This compound features a piperidine ring substituted with a methanesulfonyl group and a benzothiazole moiety that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The methanesulfonamide group may facilitate binding to enzymes or receptors involved in various biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammatory processes.
- Modulation of Neurotransmitter Systems : It may affect neurotransmitter levels by inhibiting acetylcholinesterase (AChE), potentially benefiting cognitive function and providing neuroprotective effects.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, demonstrating effective inhibition of growth, which suggests potential use as an antimicrobial agent.
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes positions it as a candidate for anti-inflammatory therapy. In vitro studies have shown reduced production of pro-inflammatory cytokines when cells are treated with this compound.
Anticancer Properties
Research into the anticancer effects of benzothiazole derivatives indicates that these compounds can induce apoptosis in cancer cells. Preliminary studies on this specific compound have shown promising results in inhibiting cell proliferation in various cancer lines.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and provided insights into the potential applications of this compound:
Q & A
Q. How can researchers optimize the synthesis of this compound to achieve high yields and purity?
Methodological Answer:
- Reaction Optimization : Use polar aprotic solvents (e.g., dimethyl sulfoxide or ethanol) and catalysts like piperidine to enhance reaction efficiency .
- Stepwise Synthesis : Employ multi-step protocols, including nucleophilic substitution and coupling reactions, with inert atmospheres to prevent degradation .
- Purification : Post-synthesis purification via recrystallization or column chromatography ensures ≥95% purity. Monitor purity using HPLC or TLC .
Q. What analytical techniques are most effective for confirming structural identity and purity?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR spectra to verify aromatic protons (6-methoxybenzothiazole) and aliphatic signals (piperidine) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 398.48 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonyl, carboxamide) via characteristic absorption bands .
Q. What strategies address solubility challenges in pharmacological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO:water mixtures or cyclodextrin-based solubilizers for in vitro assays.
- Empirical Testing : Determine solubility thresholds using molarity calculators and iterative dilution in buffers .
- Formulation Optimization : Explore salt formation (e.g., hydrochloride) to enhance aqueous solubility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies systematically explore the pharmacophore?
Methodological Answer:
- Functional Group Modifications : Synthesize analogs by altering the methoxy group on the benzothiazole ring or the piperidine sulfonyl moiety to assess activity changes .
- In Vitro Screening : Test analogs against cancer cell lines (e.g., MCF-7, A549) using cytotoxicity assays (MTT or SRB) to identify key structural contributors .
- Molecular Docking : Map interactions with hypothesized targets (e.g., kinase enzymes) to prioritize derivatives .
Q. What in silico approaches predict target binding modes and ADMET properties?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding affinities with targets like tubulin or topoisomerases .
- QSAR Modeling : Train models on physicochemical descriptors (logP, polar surface area) to predict absorption and toxicity .
- MD Simulations : Simulate ligand-protein stability over 100-ns trajectories to validate binding poses .
Q. How should researchers resolve contradictions in spectral data during structural validation?
Methodological Answer:
Q. What considerations are critical when designing in vivo efficacy studies for anticancer applications?
Methodological Answer:
- Animal Models : Use xenograft models (e.g., nude mice with implanted tumors) to evaluate tumor growth inhibition .
- Dosing Regimens : Optimize pharmacokinetics (PK) via IV/oral administration, measuring plasma half-life and bioavailability .
- Toxicology Profiling : Assess liver/kidney function markers (ALT, creatinine) and histopathology post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
